2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione
Description
2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione is a spirocyclic compound characterized by a central spiro[4.4]nonane scaffold with a 2-azaspiro nitrogen atom and two ketone groups at positions 1 and 4. This compound belongs to a broader class of spirocyclic diones, which are of interest due to their structural rigidity and applications in medicinal chemistry, particularly in neurological and antimicrobial research .
Key physicochemical properties (based on analogous compounds):
- Molecular Formula: Likely $ \text{C}{15}\text{H}{15}\text{FNO}_2 $ (inferred from substituent modifications in similar structures) .
- Melting Point: Estimated to be higher than 37°C (the parent spiro[4.4]nonane-1,6-dione melts at 37°C ), due to increased molecular weight from the fluorobenzyl group.
- Stereochemistry: The spirocyclic core can exhibit stereoisomerism, with enantioselective synthesis requiring specialized catalysts (e.g., BF$3$·Et$2$O) .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-12-5-3-11(4-6-12)10-17-9-8-15(14(17)19)7-1-2-13(15)18/h3-6H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCWDZHRKVQERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191411 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329700-16-5 | |
| Record name | 2-[(4-Fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329700-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method includes the use of P2O5-promoted cyclization, which has been optimized for various reaction conditions . This method involves the use of specific reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between 2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione and structurally related compounds:
Key Comparative Insights
Dione Position Impact: The 1,6-dione configuration in the target compound contrasts with 1,3-dione derivatives (e.g., ).
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorobenzyl group (target compound) vs. 4-bromophenyl () or dichlorophenylamino () substituents alters electronic properties. Fluorine’s smaller size and higher electronegativity may improve blood-brain barrier penetration relative to bulkier halogens . Electron-Donating Groups: Methoxyphenyl derivatives () exhibit increased solubility in polar solvents but reduced metabolic stability compared to halogenated analogs .
Biological Activity: Anticonvulsant activity is prominent in N-phenylamino-1,3-diones (e.g., ’s compound 9), but the target compound’s 1,6-dione configuration and fluorobenzyl group remain underexplored.
Synthesis Complexity: The parent spiro[4.4]nonane-1,6-dione () is synthesized via acid-catalyzed intramolecular Claisen condensation (52–85% yield) . Introduction of the 4-fluorobenzyl group likely requires alkylation or coupling reactions, as seen in gold(I)-catalyzed spirocyclizations (e.g., 87% yield for a related compound in ).
Stereochemical Considerations: Enantioselective synthesis of chiral spiro[4.4]nonane-1,6-diones remains challenging, often requiring kinetic resolution or asymmetric organocatalysis (e.g., BF$3$·Et$2$O-mediated protocols in ) .
Research Findings and Data Tables
Table 1: Physicochemical Comparison
Biological Activity
2-(4-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione is a spirocyclic compound noted for its unique structural characteristics and potential biological activities. This compound has garnered attention in medicinal chemistry for its anticonvulsant properties and its role as a building block in the synthesis of more complex molecules.
Chemical Structure and Properties
- IUPAC Name : 2-[(4-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,6-dione
- Molecular Formula : C15H16FNO2
- CAS Number : 329700-16-5
The compound features a spirocyclic structure that contributes to its biological activity, particularly in modulating enzyme interactions and receptor binding.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to influence several biochemical pathways:
- Anticonvulsant Activity : Research indicates that this compound exhibits anticonvulsant properties, particularly in models involving maximal electroshock seizures (MES) and subcutaneous metrazole seizure threshold tests. Variations in substituents on the aromatic ring significantly affect its efficacy .
- Enzyme Interaction : The spirocyclic structure allows for unique interactions with enzymes, potentially affecting metabolic pathways related to neurotransmitter regulation.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticonvulsant Studies : A systematic SAR (structure-activity relationship) study indicated that modifications to the aryl moiety significantly impacted anticonvulsant efficacy. Compounds with methyl or trifluoromethyl groups showed enhanced activity compared to their unsubstituted counterparts .
- Comparative Analysis : In studies comparing various spirocyclic compounds, those with similar structures but different substituents exhibited varying degrees of biological activity, underscoring the importance of chemical modifications in enhancing therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-fluorobenzyl)-2-azaspiro[4.4]nonane-1,6-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via acid-catalyzed intramolecular Claisen condensation, as demonstrated for structurally similar spirocyclic diketones. Polyphosphoric acid in acetic acid facilitates cyclization, but yields may vary due to strain energy in the spiro framework . Alternatively, phase-transfer catalysis using tetrabutylammonium iodide under mild conditions (e.g., room temperature, aqueous-organic biphasic systems) offers improved efficiency, avoiding harsh reagents . Multi-step routes involving alkylation of 2-oxocyclopentanecarboxylate derivatives followed by benzylamine conjugation and selective lactam reduction are also viable, though stereochemical outcomes require careful control .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR are critical for confirming the spirocyclic core and substituents. For example, the 4-fluorobenzyl group exhibits characteristic aromatic proton splitting (~6.8–7.3 ppm) and fluorine coupling in ¹³C NMR .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₄H₁₃FNO₂ requires m/z 262.0978) and detects isotopic patterns for halogenated derivatives .
- IR : Stretching frequencies for lactam (1660–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups validate the diketone structure .
Q. What preliminary biological activities have been reported for this spirocyclic scaffold?
- Methodology : The 2-azaspiro[4.4]nonane core is explored as a conformationally restricted GABA analog. Biological assays (e.g., radioligand binding studies) assess affinity for neurotransmitter receptors. Derivatives with fluorinated aryl groups, such as the 4-fluorobenzyl substituent, may enhance blood-brain barrier penetration for neuroactive applications .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral 2-azaspiro[4.4]nonane derivatives?
- Methodology : Chiral resolution techniques (e.g., enzymatic kinetic resolution or chiral HPLC) are necessary due to the compound's stereogenic centers. For example, selective reduction of the lactam in 2-azaspiro[4.4]nonane-1,6-dione produces diastereomeric alcohols, which can be separated via preparative chromatography . Asymmetric catalysis (e.g., using chiral auxiliaries or organocatalysts) during cyclization steps may also improve enantiomeric excess .
Q. How should researchers address contradictions in reported synthetic yields for spirocyclic diketones?
- Methodology : Yield discrepancies often arise from differences in ring strain, solvent polarity, or catalyst efficiency. For instance, spiro[4.4]nonane-1,6-dione derivatives with bulky substituents exhibit lower yields (52%) compared to simpler analogs (85%) due to increased steric hindrance . Systematic optimization of reaction parameters (e.g., temperature, catalyst loading, and solvent) using Design of Experiments (DoE) can identify critical factors affecting yield .
Q. What strategies are effective for derivatizing the 2-azaspiro[4.4]nonane scaffold to enhance bioactivity?
- Methodology :
- Functionalization : Introduce electrophilic groups (e.g., bromine or nitroso) at the 3,8-positions via nitrosation or halogenation to modulate reactivity .
- Hybridization : Conjugate with bioactive moieties (e.g., thiazole or pyrimidine rings) through Suzuki-Miyaura cross-coupling or Michael addition, leveraging the spiro core's rigidity to restrict conformational flexibility .
- Prodrug Design : Esterification or amidation of the diketone groups improves solubility and pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
